N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Application : A study explored the use of zinc phthalocyanine derivatives, closely related to the given compound, as photosensitizers in photodynamic therapy for cancer treatment. These derivatives demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
- Application : Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. For instance, certain compounds showed protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
DNA Binding and Anticancer Activity
- Application : Research on mixed-ligand copper(II)-sulfonamide complexes, which are structurally related to the queried compound, indicated their potential in DNA binding and cleavage, genotoxicity, and anticancer activity. This suggests their applicability in developing novel cancer therapies (González-Álvarez et al., 2013).
Antioxidant and Anticancer Activities
- Application : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound similar in structure, were synthesized and tested for their antioxidant and anticancer activities. These derivatives exhibited significant antioxidant activity and were more cytotoxic against certain cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Activity
- Application : Sulfonamides containing similar molecular structures have been investigated for their antimicrobial properties against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Krátký et al., 2012).
Herbicidal Activity
- Application : Certain derivatives were synthesized and evaluated for their herbicidal activity, indicating potential applications in agriculture (Liu & Shi, 2014).
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with p53, a protein that plays a crucial role in regulating the cell cycle and preventing cancer .
Mode of Action
This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound likely affects the p53 pathway, given the observed increase in p53 levels in cells treated with similar compounds . This pathway is critical for inducing apoptosis, or programmed cell death, in response to DNA damage. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Result of Action
The result of the compound’s action is likely the induction of cell cycle arrest and apoptosis in certain cancer cell lines . This is suggested by the observed increase in p53 levels and alterations in the balance of key mitochondrial proteins in cells treated with similar compounds .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)9-8-18(22)21-19-20-14-10-15(26-2)16(27-3)11-17(14)28-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWUTXIEVOYFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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